molecular formula C6H4BrN3 B6358467 6-Bromopyrrolo[2,1-f][1,2,4]triazine CAS No. 1503986-78-4

6-Bromopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6358467
CAS No.: 1503986-78-4
M. Wt: 198.02 g/mol
InChI Key: IQNSSBOTIJFLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromopyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular weight of 213.04 . It is an important regulatory starting material in the production of the antiviral drug remdesivir . This compound is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .


Synthesis Analysis

The synthesis of this compound involves a newly developed methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of this compound is unique, containing an N-N bond with a bridgehead nitrogen . This fused heterocycle is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base . The compound also undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of 4-Amino-1,2,4-triazines : A study by A. I. Kobelev et al. (2019) revealed a method for synthesizing 4-amino-1,2,4-triazines, which are significant for medicinal chemistry, pharmacology, and fine organic synthesis. This method aligns with green chemistry principles and provides a new approach for producing these compounds.

  • One-pot Preparation Method : Research by J. Quintela et al. (1996) developed a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine derivatives. This method enhances the efficiency of producing these compounds.

Medical and Pharmacological Applications

  • Raw Material in Remdesivir Synthesis : A study by Juliana A. dos Santos et al. (2021) highlighted that 4-Aminopyrrolo[2,1-f][1,2,4]triazine is a crucial raw material in the synthesis of Remdesivir, a drug with potential application against COVID-19.

Radiosynthesis and Imaging

  • PET Tracers for Imaging : Research by Min Wang et al. (2014) and Vattoly J Majo et al. (2013) explored the synthesis of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives for potential use as PET tracers in imaging specific enzymes and receptors in cancer tissues.

Miscellaneous Applications

  • Corrosion Mitigation : A study by H. A. Abd El‐Lateef et al. (2022) demonstrated the use of tetrahydro-1,2,4-triazines for corrosion protection of steel in acidic environments, highlighting a novel industrial application.

  • Selective Extraction in Chemical Processing : Research by Z. Kolarik et al. (1999) showed that 1,2,4-triazines can be used for selective extraction of certain elements in chemical processing, providing a useful tool in material science.

Properties

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNSSBOTIJFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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